

5-Bromopyridine-2-sulfonamide: A Versatile Scaffold for Modern Medicinal Chemistry

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Compound of Interest

Compound Name: **5-Bromopyridine-2-sulfonamide**

Cat. No.: **B1523948**

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Abstract

5-Bromopyridine-2-sulfonamide has emerged as a pivotal synthetic intermediate in the landscape of contemporary drug discovery. Its unique molecular architecture, featuring a pyridine core functionalized with both a reactive bromine atom and a versatile sulfonamide group, offers medicinal chemists a powerful platform for generating diverse compound libraries. The bromine atom serves as a key handle for sophisticated palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of a wide array of molecular fragments. Concurrently, the sulfonamide moiety, a classic pharmacophore, imparts favorable physicochemical properties and provides an additional vector for structural modification. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of **5-Bromopyridine-2-sulfonamide**, presenting field-proven protocols and mechanistic insights to empower researchers in the development of novel therapeutics.

Introduction: The Strategic Value of a Bifunctional Intermediate

In the quest for novel therapeutic agents, the design of molecular scaffolds that allow for systematic and efficient exploration of chemical space is paramount. **5-Bromopyridine-2-sulfonamide** (CAS No. 19642-68-3) is a prime example of such a scaffold. Its structure is a deliberate convergence of three critical components:

- The Pyridine Ring: A nitrogen-containing heterocycle ubiquitous in pharmaceuticals, the pyridine core influences solubility, metabolic stability, and the ability to form key hydrogen bonds with biological targets.
- The Sulfonamide Group (-SO₂NH₂): A well-established pharmacophore responsible for the bioactivity of numerous FDA-approved drugs, including antibacterial agents and carbonic anhydrase inhibitors.^{[1][2][3]} It acts as a potent hydrogen bond donor and acceptor and can serve as a zinc-binding group in metalloenzymes.^[4]
- The Bromine Atom: Strategically positioned at the 5-position, this halogen provides a highly reliable and regioselective site for advanced synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.^[5] This allows for the late-stage introduction of complexity, a crucial advantage in modern drug development campaigns.

This combination makes **5-Bromopyridine-2-sulfonamide** a valuable building block for creating libraries of compounds aimed at various therapeutic targets, including kinases and microbes.^[6]

Physicochemical Properties

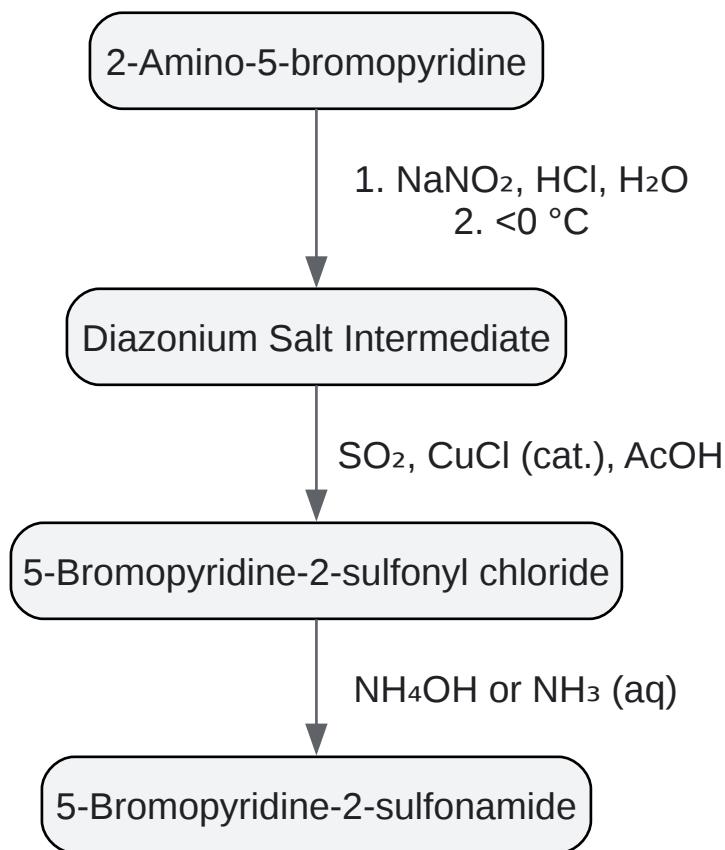
A clear understanding of the fundamental properties of a synthetic intermediate is essential for its effective use in the laboratory.

Property	Value	Reference
CAS Number	19642-68-3	
Molecular Formula	C ₅ H ₅ BrN ₂ O ₂ S	[7]
Molecular Weight	237.08 g/mol	
Appearance	White to off-white solid	[8]
Storage	Store sealed in a dry, cool environment (2-8°C recommended)	[9]

Synthesis of the Core Scaffold: A Reliable and Scalable Pathway

The most common and efficient synthesis of **5-Bromopyridine-2-sulfonamide** begins with the readily available starting material, 2-amino-5-bromopyridine. The transformation is a robust two-step process involving a modified Sandmeyer reaction followed by ammonolysis.

Workflow for the Synthesis of **5-Bromopyridine-2-sulfonamide**:



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Caption: Synthetic pathway from 2-amino-5-bromopyridine to the target intermediate.

Experimental Protocol: Synthesis of **5-Bromopyridine-2-sulfonamide**

Step 1: Synthesis of **5-Bromopyridine-2-sulfonyl chloride**[\[10\]](#)[\[11\]](#)

- **Diazotization:** To a cooled (<0 °C) suspension of 2-amino-5-bromopyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and acetic acid, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 0 °C. The reaction is stirred for 1 hour at this temperature to ensure complete formation of the diazonium salt.
- **Sulfonylation:** In a separate, well-ventilated vessel, a solution of acetic acid and toluene is saturated with sulfur dioxide (SO₂) gas at 0 °C. A catalytic amount of copper(I) chloride (0.1 eq) is added.
- **Coupling:** The cold diazonium salt solution from step 1 is added slowly to the SO₂-saturated solution. Vigorous gas evolution (N₂) will be observed. The mixture is stirred for an additional hour at 0 °C and then allowed to warm to room temperature.
- **Work-up:** The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 5-Bromopyridine-2-sulfonyl chloride, which is often used in the next step without further purification.[12]

Step 2: Synthesis of **5-Bromopyridine-2-sulfonamide**

- **Ammonolysis:** The crude 5-Bromopyridine-2-sulfonyl chloride from the previous step is dissolved in a suitable organic solvent (e.g., THF or Dioxane) and cooled in an ice bath.
- Aqueous ammonium hydroxide (excess) is added dropwise to the solution. The reaction is typically exothermic.
- The mixture is stirred for 1-2 hours, allowing it to warm to room temperature.
- **Purification:** The product is isolated by filtration if it precipitates, or by extraction with an organic solvent (e.g., ethyl acetate) after removal of the reaction solvent. The combined organic layers are washed, dried, and concentrated. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure **5-Bromopyridine-2-sulfonamide**.

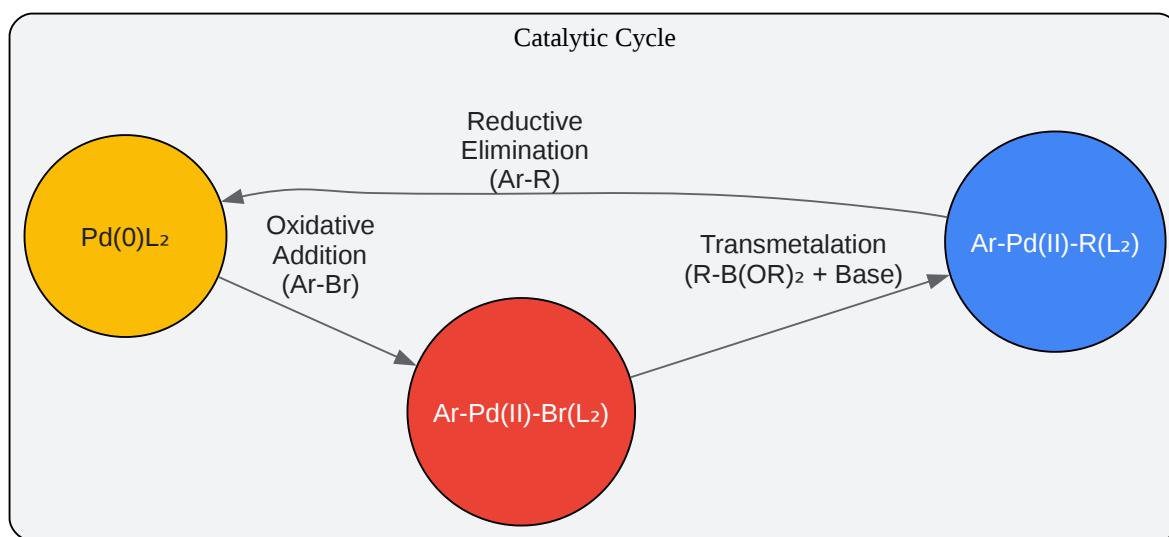
The Intermediate in Action: Palladium-Catalyzed Cross-Coupling

The synthetic utility of **5-Bromopyridine-2-sulfonamide** is most powerfully demonstrated in its application in palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position provides a predictable and efficient site for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Coupling: Forging New C-C Bonds

The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl and heteroaryl-aryl structures.[13][14] It couples the aryl bromide with an organoboron species, typically a boronic acid or ester, offering exceptional functional group tolerance and reliability.[15]

Catalytic Cycle of the Suzuki-Miyaura Reaction:



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Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

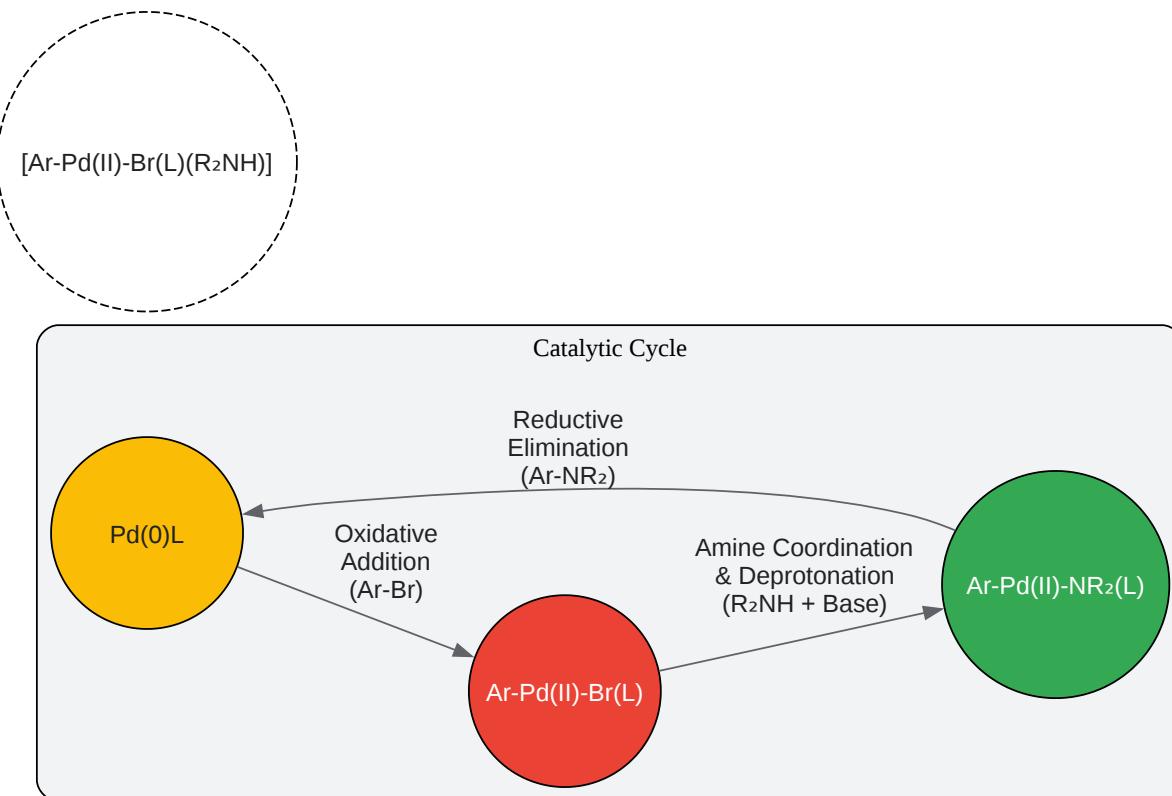
General Protocol: Suzuki Coupling with **5-Bromopyridine-2-sulfonamide**

- Setup: To an oven-dried reaction vessel, add **5-Bromopyridine-2-sulfonamide** (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 eq).
- Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
- Solvent Addition: Degassed solvents (e.g., a mixture of Dioxane/Water or Toluene/Ethanol/Water) are added via syringe.
- Reaction: The mixture is heated (typically 80-110 °C) and stirred until reaction completion is confirmed by TLC or LC-MS analysis.
- Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na_2SO_4 , filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and mild method for forming C-N bonds.^{[16][17]} This reaction is critical for introducing diverse amine functionalities, which are key components of many bioactive molecules.^[18]

Catalytic Cycle of the Buchwald-Hartwig Amination:



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Caption: Key mechanistic steps in the Buchwald-Hartwig amination reaction.

General Protocol: Buchwald-Hartwig Amination of **5-Bromopyridine-2-sulfonamide**

- Setup: In a glovebox or under an inert atmosphere, a reaction tube is charged with a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or XPhos, 2-5 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K_3PO_4 , 1.4-2.0 eq).[19]

- **5-Bromopyridine-2-sulfonamide** (1.0 eq) and the desired primary or secondary amine (1.2 eq) are added.
- Solvent and Reaction: Anhydrous, degassed solvent (e.g., Toluene or Dioxane) is added, and the tube is sealed. The mixture is heated (typically 90-110 °C) with stirring for the required duration (monitored by LC-MS).
- Work-up and Purification: The reaction is cooled, quenched carefully with water, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. Purification is achieved via flash column chromatography to isolate the desired N-aryl product.

Applications in Drug Discovery Programs

The derivatives of **5-Bromopyridine-2-sulfonamide** are prevalent in modern medicinal chemistry literature, often serving as core structures for various enzyme inhibitors and receptor modulators.

- Kinase Inhibitors: The ability to generate vast libraries by varying the substituents at the 5-position via Suzuki coupling allows for the fine-tuning of interactions within the ATP-binding pocket of protein kinases, a major class of oncology targets.
- Antimicrobial Agents: The sulfonamide moiety is a classic antibacterial pharmacophore. Combining this with a diversifiable pyridine core allows for the synthesis of novel sulfa drugs to combat resistant bacterial strains.[\[20\]](#)[\[21\]](#)
- Carbonic Anhydrase Inhibitors: Pyridine sulfonamides are actively investigated as inhibitors of carbonic anhydrases, particularly isoforms like hCA IX and hCA XII, which are implicated in cancer.[\[4\]](#)[\[22\]](#) The bromo-substituent provides a convenient point for attaching moieties that can confer isoform selectivity.

Conclusion and Future Outlook

5-Bromopyridine-2-sulfonamide is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its dual functionality allows for the convergent and efficient synthesis of complex molecules with high potential for biological activity. The reliability of palladium-catalyzed transformations at the bromide position, coupled with the proven

pharmacological relevance of the pyridine sulfonamide core, ensures that this intermediate will remain a staple in the synthetic chemist's toolbox. As the demand for novel, highly specific, and potent therapeutics continues to grow, the strategic application of versatile building blocks like **5-Bromopyridine-2-sulfonamide** will be indispensable in navigating the challenges of modern pharmaceutical research.

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